molecular formula C14H15NOS B1597784 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS No. 175202-78-5

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Cat. No.: B1597784
CAS No.: 175202-78-5
M. Wt: 245.34 g/mol
InChI Key: IIKIVYFYAIKVBC-UHFFFAOYSA-N
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Description

“4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde” is likely a compound containing a thiazole ring, which is a type of heterocyclic compound. The “tert-Butyl” indicates a tertiary butyl group attached to the thiazole ring, and “benzaldehyde” suggests the presence of a benzene ring with an aldehyde functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The tert-butyl group could be introduced through a substitution reaction, and the benzaldehyde group could be formed through a formylation reaction .


Molecular Structure Analysis

The molecular structure would likely feature a thiazole ring attached to a benzene ring via a single bond, with the aldehyde group (-CHO) attached to the benzene ring and the tert-butyl group attached to the thiazole ring .


Chemical Reactions Analysis

As an aromatic compound, it could undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group also means it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aldehyde group could make it a polar molecule, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Chemical Properties

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, a sterically hindered compound, has been utilized in various synthetic processes. For example, its derivatives, 2,3-disubstituted thiazolidin-4-ones, have been synthesized via the condensation of thioglycolic acid with azomethines (Silin, Kelarev, & Abu-Ammar, 2012). This indicates its role in the preparation of thiazolidin-4-ones, important in various chemical transformations.

Additionally, research on the synthesis of benzaldehyde derivatives directly from tert-butyl 4-lithiobenzate highlights the compound's potential in ring formylation processes (Kende & Zhong, 1999). This suggests its usefulness in organic synthesis, particularly in the creation of functionally diverse benzaldehydes.

Catalysis and Organic Reactions

The compound has also been explored in the context of organic ionic liquids (OILs) based on thiazolium ions. These OILs have been shown to promote benzoin condensation of benzaldehyde, indicating its potential as a catalyst or reactant in organic synthesis (Davis & Forrester, 1999).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Properties

IUPAC Name

4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIVYFYAIKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381164
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-78-5
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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